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molecular formula C9H10O B3024430 Benzyl vinyl ether CAS No. 935-04-6

Benzyl vinyl ether

Cat. No. B3024430
M. Wt: 134.17 g/mol
InChI Key: AZDCYKCDXXPQIK-UHFFFAOYSA-N
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Patent
US07326513B2

Procedure details

Ethyl vinyl ether was mixed in benzyl alcohol, to which was then added mercury acetate, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was extracted with ethyl acetate and the ethyl acetate extract was washed with water, followed by distillation in vacuo to obtain benzyl vinyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].C(O)[C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1>C([O-])(=O)C.[Hg+]>[CH:1]([O:3][CH2:4][C:5]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1)=[CH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
WASH
Type
WASH
Details
was washed with water
DISTILLATION
Type
DISTILLATION
Details
followed by distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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